molecular formula C15H9BrN2 B3150812 4,4'-(1-bromomethyl) bis-Benzonitrile CAS No. 69545-39-7

4,4'-(1-bromomethyl) bis-Benzonitrile

Cat. No. B3150812
CAS RN: 69545-39-7
M. Wt: 297.15 g/mol
InChI Key: PSGKQDFBVORSNL-UHFFFAOYSA-N
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Description

4,4’-(1-Bromomethyl) bis-benzonitrile is a chemical compound with the molecular formula C16H10Br2N2 . It is a crystalline solid with a white to pale yellow color . This compound is commonly used as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .


Synthesis Analysis

4-(Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . This compound may be used in the synthesis of ligands containing a chelating pyrazolyl-pyridine group with a pendant aromatic nitrile .


Molecular Structure Analysis

The molecular structure of 4,4’-(1-bromomethyl) bis-Benzonitrile is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 297.149 g/mol .


Chemical Reactions Analysis

4-(Bromomethyl)benzonitrile reacts with 2 H -tetrazole in the presence of KOH to yield 4- [ (2 H -tetra-zol-2-yl)methyl]benzonitrile . This reaction is part of the synthesis process of this compound .


Physical And Chemical Properties Analysis

4,4’-(1-Bromomethyl) bis-Benzonitrile is a crystalline solid with a white to pale yellow color . The molecular weight of this compound is 297.149 g/mol .

Scientific Research Applications

  • Synthesis of Complex Compounds :

    • Hou et al. (2011) described the synthesis of semirigid symmetric double-armed oxadiazole bridging ligands, involving reactions with 4-(bromomethyl)benzonitrile. These ligands were used to prepare various Ag(I) complexes, demonstrating their utility in creating diverse supramolecular structures (Hou, Wu, Ma, & Dong, 2011).
    • Kotha and Brahmachary (2000) synthesized conformationally constrained cyclic alpha-amino acid derivatives using a phase-transfer catalysis method that included bis-alkylation with bromomethyl-benzonitrile derivatives (Kotha & Brahmachary, 2000).
  • Material Synthesis and Properties :

    • Yu, Cai, and Wang (2009) reported on the synthesis of novel soluble aromatic polyesters with pendant cyano groups, using a compound synthesized from 4-(bromomethyl)benzonitrile. These polymers exhibited good solubility and thermal stability, highlighting the role of 4,4'-(1-bromomethyl) bis-Benzonitrile in advanced material science (Yu, Cai, & Wang, 2009).
  • Chemical Reactions and Mechanisms :

    • The interaction of chromium vapor with benzonitrile, as studied by Nesmeyanov et al. (1981), highlights the reactivity of benzonitrile derivatives like 4,4'-(1-bromomethyl) bis-Benzonitrile in organometallic chemistry (Nesmeyanov, Sergeev, Zakurin, Vasil'kov, Kogan, Yur’eva, Zaitseva, & Uralets, 1981).
    • Jun-jiang (2008) focused on the synthesis and refinement of 4-bromomethyl-benzonitrile, exploring reaction conditions and achieving high purity of the product. This research underscores the importance of precise synthesis methods in producing high-quality chemical compounds (Jun-jiang, 2008).
  • Green Chemistry and Environmental Applications :

    • Habibi, Pakravan, and Nematollahi (2014) investigated the electrochemical reduction of 1,2-bis(bromomethyl)benzene, demonstrating a green synthetic approach with high yield and low waste. This study is significant for its focus on eco-friendly chemical processes (Habibi, Pakravan, & Nematollahi, 2014).

Safety and Hazards

This compound is classified as a skin corrosive (Category 1B), causing serious eye damage (Category 1), and a respiratory sensitizer (Category 1) . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

4-[bromo-(4-cyanophenyl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKQDFBVORSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1-bromomethyl) bis-Benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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